![molecular formula C17H13F3N2O2S B2511145 N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 866010-61-9](/img/structure/B2511145.png)
N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrrole-containing compounds like this one involves various tactical approaches . For instance, the Paal-Knorr pyrrole condensation is a commonly used method . Other methods include the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis
The molecular formula of this compound is C17H13F3N2O2S . It has a molecular weight of 366.36 . The InChI Code is 1S/C17H13F3N2O2S/c18-17(19,20)13-8-9-16(22-10-4-5-11-22)15(12-13)21-25(23,24)14-6-2-1-3-7-14/h1-12,21H .Scientific Research Applications
Synthesis of Pyrrolo[1,2-a]quinoxalines
This compound is used in the copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline and alkylsilyl peroxides, which is a route to pyrrolo[1,2-a]quinoxalines . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation . A mechanistic study suggests that alkyl radical species participate in the cascade reaction .
Antibacterial Activity
A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and underwent thorough characterization and evaluation for antibacterial activity . Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
Antitubercular Activity
Some of the synthesized compounds also showed strong antitubercular properties . In order to determine the potential mode of action of the synthesized compounds, a molecular docking investigation was conducted .
Inhibition of Enoyl ACP Reductase
The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
Inhibition of DHFR Enzymes
The synthesized molecules were also tested for their inhibitory action against DHFR enzymes . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
Molecular Docking
In order to determine the potential mode of action of the synthesized compounds, a molecular docking investigation was conducted . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
Safety and Hazards
properties
IUPAC Name |
N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)13-8-9-16(22-10-4-5-11-22)15(12-13)21-25(23,24)14-6-2-1-3-7-14/h1-12,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAJSHXGPTZRKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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